molecular formula C15H20BNO6 B13883456 3-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate

3-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate

Cat. No.: B13883456
M. Wt: 321.14 g/mol
InChI Key: PCTFBZFLLBKIKM-UHFFFAOYSA-N
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Description

3-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate is an organic compound that features a nitro group, a dioxaborolane ring, and an acetate ester. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate typically involves the following steps:

    Borylation: The introduction of the dioxaborolane group can be achieved through a borylation reaction. This often involves the use of a palladium catalyst and a suitable boron reagent, such as bis(pinacolato)diboron.

    Nitration: The nitro group can be introduced via a nitration reaction, typically using a mixture of concentrated nitric acid and sulfuric acid.

    Acetylation: The final step involves the acetylation of the benzyl group, which can be achieved using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis, such as the use of large-scale reactors and continuous flow processes, can be applied to scale up the laboratory procedures.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Coupling: Palladium catalysts, bases like potassium carbonate, and aryl halides.

Major Products

    Reduction: Formation of 3-amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate.

    Substitution: Formation of various substituted benzyl acetates.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

3-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Potential use in the development of bioactive molecules and pharmaceuticals.

    Medicine: Investigated for its potential in drug discovery and development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate involves its reactivity with various chemical reagents. The nitro group can undergo reduction, the dioxaborolane group can participate in coupling reactions, and the acetate group can be substituted. These reactions are facilitated by the compound’s ability to form stable intermediates and transition states.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 2-Methoxypyridine-5-boronic acid pinacol ester
  • tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylic acid

Uniqueness

What sets 3-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate apart from similar compounds is the presence of the nitro group, which adds a unique reactivity profile. This allows for a broader range of chemical transformations and applications in various fields of research.

Properties

Molecular Formula

C15H20BNO6

Molecular Weight

321.14 g/mol

IUPAC Name

[3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate

InChI

InChI=1S/C15H20BNO6/c1-10(18)21-9-11-7-6-8-12(17(19)20)13(11)16-22-14(2,3)15(4,5)23-16/h6-8H,9H2,1-5H3

InChI Key

PCTFBZFLLBKIKM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2[N+](=O)[O-])COC(=O)C

Origin of Product

United States

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